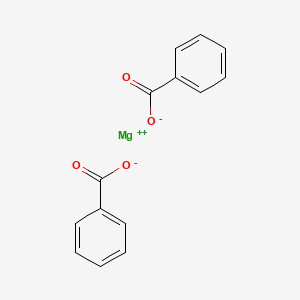

Magnesium dibenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJZFXPJNUVBMR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044693 | |

| Record name | Magnesium dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-70-8 | |

| Record name | Magnesium benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3J0WY6SYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hygroscopicity and Stability of Magnesium Dibenzoate

This guide provides a comprehensive technical overview of the critical physicochemical properties of magnesium dibenzoate: its hygroscopicity and chemical stability. For researchers, formulation scientists, and quality control analysts in the pharmaceutical and allied industries, a thorough understanding of these characteristics is paramount for ensuring product quality, efficacy, and shelf-life. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing these properties and detailed, actionable protocols for their evaluation.

Introduction: The Critical Role of Physicochemical Properties

This compound, the magnesium salt of benzoic acid, is utilized in various applications, including as a preservative in cosmetics and food products and as a catalyst in polymer production.[1][] In the pharmaceutical context, excipients and active pharmaceutical ingredients (APIs) must be rigorously characterized to ensure predictable and reliable performance. The interaction of a substance with atmospheric moisture (hygroscopicity) and its susceptibility to degradation under various environmental conditions (stability) are two of the most fundamental characteristics that dictate its handling, storage, and formulation.[3][4]

This compound often exists in a trihydrate form, indicating a molecular predisposition to associate with water.[1][5] This inherent property makes a detailed investigation of its hygroscopic nature not just a regulatory formality but a scientific necessity. Uncontrolled water sorption can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as chemical degradation through hydrolysis.[3]

This guide will therefore provide a two-part exploration: first, a detailed examination of hygroscopicity, its theoretical basis, and a robust protocol for its characterization using Dynamic Vapor Sorption (DVS). Second, an in-depth analysis of chemical stability, including potential degradation pathways and a comprehensive strategy for conducting forced degradation studies in line with international regulatory standards.

Hygroscopicity: Understanding and Quantifying Water Sorption

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[3] The extent of this interaction is a critical parameter in drug development, influencing everything from powder flow to chemical stability.

Theoretical Framework of Water Sorption

Water molecules can interact with a solid material in two primary ways:

-

Adsorption: The accumulation of water molecules on the surface of the material. This is a surface phenomenon and is generally reversible.

-

Absorption: The penetration of water molecules into the bulk structure of the material. This can lead to the formation of hydrates or, in the case of amorphous materials, plasticization and eventual deliquescence.

The behavior of a solid in the presence of water vapor is dictated by its chemical nature, crystalline structure, and the ambient relative humidity (RH). For crystalline hydrates like this compound trihydrate, there are critical RH values at which the material may lose or gain water, potentially leading to changes in its crystal structure and physical properties.

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification for the hygroscopicity of solids.[6] This classification is based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.[3][6]

| Classification | Mass Increase (% w/w) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Table 1: European Pharmacopoeia Classification of Hygroscopicity.[6]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified air or nitrogen.[7] DVS provides invaluable data on sorption/desorption kinetics and equilibrium moisture content across a wide range of RH values.[8]

Causality Behind Experimental Choices:

-

Sample Pre-drying: It is crucial to establish a dry reference mass to accurately quantify moisture sorption.[9] This is typically achieved by exposing the sample to 0% RH at a slightly elevated temperature (e.g., 40°C) until a stable weight is achieved. This step removes any loosely bound surface water and ensures that the measured weight gain is solely due to the controlled humidity steps.

-

Isothermal Conditions: The experiment is conducted at a constant temperature (typically 25°C) to ensure that any mass changes are due to moisture sorption and not thermal effects.

-

Stepwise RH Profile: The RH is increased and then decreased in a stepwise manner to generate a full sorption-desorption isotherm. This can reveal the presence of hysteresis, where the desorption curve does not follow the sorption curve, indicating potential changes in the material's structure.

Step-by-Step DVS Protocol:

-

Instrument Calibration: Ensure the DVS instrument's microbalance and humidity sensor are calibrated according to the manufacturer's specifications. Saturated salt solutions can be used for humidity sensor verification.[10]

-

Sample Preparation: Place 10-20 mg of this compound into a DVS sample pan.

-

Pre-drying: Equilibrate the sample at 40°C and 0% RH until the rate of mass change is less than 0.002% per minute. Record the dry mass.

-

Sorption Phase: Set the temperature to 25°C. Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until the rate of mass change is less than 0.002% per minute.

-

Desorption Phase: Decrease the RH in steps of 10% from 90% back to 0%. Again, allow the sample to equilibrate at each step.

-

Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm. Classify the hygroscopicity based on the mass uptake at 80% RH in the initial sorption phase, referencing the European Pharmacopoeia classification.[6]

Stability: Assessing the Chemical Integrity of this compound

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.[11] Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[12][13]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under stress conditions:

-

Hydrolysis: While benzoate esters are susceptible to hydrolysis, the ionic bond in this compound is generally stable. However, under extreme pH conditions, the equilibrium could be affected.

-

Oxidation: The benzene ring is relatively stable to oxidation, but under strong oxidative stress, degradation could be initiated. The presence of the magnesium ion is unlikely to significantly promote oxidation in this context.[14]

-

Thermal Degradation: At elevated temperatures, the primary degradation pathway for benzoic acid and its salts is decarboxylation, leading to the formation of benzene.[15][16] This is a critical pathway to investigate for this compound.

-

Photodegradation: Aromatic carboxylic acids can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to decarboxylation or other reactions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradants and to develop a stability-indicating analytical method.[12] The goal is to achieve a target degradation of 5-20%.[12]

Causality Behind Experimental Choices:

-

Stress Conditions: The choice of stressors (acid, base, oxidation, heat, light) is mandated by ICH guidelines to cover the most common degradation pathways encountered during manufacturing, storage, and administration.[11]

-

Stability-Indicating Method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate the parent compound from all potential degradation products.[17][18] The method must be validated to be "stability-indicating," meaning it can accurately quantify the decrease in the active substance due to degradation.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay. This demonstrates that all significant degradants have been detected.

Step-by-Step Forced Degradation Protocol:

-

Method Development: Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is a common starting point. UV detection at around 225 nm is typically suitable for benzoates.[19]

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by the stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Identify and quantify any degradation products.

-

Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the this compound peak is free from co-eluting impurities.

-

Calculate the mass balance.

-

Long-Term Stability Studies

Following the insights gained from forced degradation, formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[11][20]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 2: ICH Recommended Storage Conditions for Long-Term Stability Studies.[11][21]

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for long-term studies, and more frequently for accelerated studies (e.g., 0, 3, 6 months).[11] The parameters tested should include appearance, assay, degradation products, and water content.

Conclusion and Future Perspectives

A comprehensive understanding of the hygroscopicity and stability of this compound is fundamental to its successful application in the pharmaceutical and other industries. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these critical properties. By employing state-of-the-art techniques such as Dynamic Vapor Sorption and conducting thorough forced degradation studies in line with ICH guidelines, researchers and developers can build a comprehensive data package. This not only ensures regulatory compliance but also provides the foundational knowledge required for rational formulation design, the establishment of appropriate storage and handling conditions, and ultimately, the delivery of safe and effective products.

Future work should focus on generating specific experimental data for this compound using these protocols to confirm the predicted degradation pathways and to precisely classify its hygroscopic nature. Such studies will provide invaluable data for formulators and contribute to the broader scientific understanding of this compound.

References

-

ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

-

TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Retrieved from [Link]

-

ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2021). Benzoic acid and its salts - Chemical and Technical Assessment (CTA). Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Grokipedia. (n.d.). Magnesium benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Degradation mechanisms of organic compounds in molten hydroxide salts: a radical reaction yielding H2 and graphite. Retrieved from [Link]

-

proUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. Retrieved from [Link]

-

Pharma Growth Hub. (2024). Classification of Hygroscopicity. Retrieved from [Link]

-

PubMed. (n.d.). Effect of metal ions on decomposition of chlorinated organic substances by ozonation in acetic acid. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

-

Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability indicating method development and validation of assay method for the estimation of rizatriptan benzoate in tablet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Magnesium;benzoate;hydrate. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Retrieved from [Link]

-

EDQM. (n.d.). Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. Retrieved from [Link]

-

Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

-

Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

MDPI. (n.d.). Effective Removal of Metal ion and Organic Compounds by Non-Functionalized rGO. Retrieved from [Link]

-

European Pharmacopoeia. (2008). 5.11. Characters section in monographs. Retrieved from [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of metal ions, organic solvent (acetone), and chemicals (EDTA.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

PubMed. (2003). Impact of metals on the biodegradation of organic pollutants. Retrieved from [Link]

-

Forest Products Laboratory. (n.d.). interpreting dynamic vapor sorption (dvs) measurements: why wood science needs to hit the. Retrieved from [Link]

-

Wikipedia. (n.d.). Magnesium benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. researchgate.net [researchgate.net]

- 5. MAGNESIUM BENZOATE | 553-70-8 [chemicalbook.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. ardena.com [ardena.com]

- 9. tainstruments.com [tainstruments.com]

- 10. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of metal ions on decomposition of chlorinated organic substances by ozonation in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. acgpubs.org [acgpubs.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of Benzoate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid and its corresponding salts, collectively known as benzoates, are aromatic carboxylic acids with significant roles in both natural biological systems and industrial applications. While widely recognized for their use as preservatives in food, pharmaceuticals, and cosmetics, benzoates are also naturally synthesized by a diverse range of organisms, including plants, microorganisms, and are found in animal tissues. This guide provides a comprehensive technical overview of the natural occurrence and sources of benzoate compounds. It delves into the biosynthetic pathways responsible for their production in various organisms, outlines industrial synthesis methods, and presents detailed analytical protocols for their quantification. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins, biological significance, and analytical considerations of these ubiquitous compounds.

Introduction to Benzoate Compounds

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid. Its salts, such as sodium benzoate (C₆H₅COONa), are generally referred to as benzoates. The antimicrobial activity of benzoic acid is most effective in its undissociated form, which predominates in acidic conditions (pH < 4.5).[1] This property is fundamental to its function as a preservative, as it can penetrate microbial cell membranes and disrupt metabolic functions, thereby inhibiting the growth of bacteria, yeasts, and molds.[1]

Beyond their role as additives, benzoate compounds are integral to the metabolic processes of many organisms.[2] They serve as precursors for a wide array of secondary metabolites, including hormones and defense molecules.[2] Understanding the natural origins of benzoates is crucial for distinguishing between endogenous and exogenously added compounds in food and other products, a key consideration for regulatory compliance and consumer information.[3]

Natural Occurrence of Benzoates

Benzoates are widespread in nature, found in various plants, microorganisms, and even animal tissues.[4]

In Plants and Fruits

Many plants and their fruits are natural sources of benzoic acid and its derivatives.[5][6] These compounds play a role in the plant's defense mechanisms against pathogens. Berries are particularly rich sources, with cranberries and bilberries having notably high concentrations.[5] Other fruits and vegetables containing benzoates include plums, apples, tomatoes, raspberries, and blackberries.[6][7] Spices such as cinnamon, cloves, thyme, and nutmeg also contain significant amounts of these compounds.[8] The presence of benzoic acid in these plants contributes to their natural resistance to spoilage.[7]

In Microorganisms

Certain bacteria and fungi can produce benzoic acid as a metabolic byproduct.[4] For instance, some bacteria produce benzoic acid during the fermentation of dairy products like yogurt.[6] The bacterium Cryptanaerobacter phenolicus is known to produce benzoate from phenol through 4-hydroxybenzoate.[9] The microbial synthesis of benzoates is an important consideration in fermented foods, where their presence can be of natural origin.

In Animal Tissues and Dairy Products

Benzoate compounds are also found endogenously in animal tissues.[4] In dairy products, benzoic acid is a natural component, with its concentration depending on the hippuric acid content of the milk and the microorganisms involved in fermentation.[10][11] Studies have shown the presence of endogenous benzoic acid in goat milk, with a positive rate of 93.6% in one study.[12] The levels in dairy products like yogurt, cheese, and butter can vary, with sheep milk yogurt generally showing higher levels than cow or goat milk yogurt.[11][13]

Biosynthesis of Benzoates in Plants

The primary pathway for the biosynthesis of benzoic acid in plants is the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine.[14][15] This intricate network of reactions occurs across multiple subcellular compartments.[15]

The initial step involves the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[14] Following this, the propyl side chain of trans-cinnamic acid is shortened by two carbons to yield benzoic acid. This can occur via two main routes: the β-oxidative pathway and the non-β-oxidative pathway. The final step in the formation of volatile benzoate esters, such as methyl benzoate, is the methylation of benzoic acid, catalyzed by enzymes like S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT).[16]

Caption: Simplified schematic of the benzoate biosynthesis pathway in plants.

Industrial Production and Other Sources

While benzoates are naturally occurring, their industrial production is crucial for their widespread use as preservatives.

Chemical Synthesis

The primary industrial method for producing benzoic acid is the liquid-phase air oxidation of toluene.[17][18] This process is typically catalyzed by heavy metal salts, such as cobalt or manganese naphthenates or acetates.[17][19] The reaction is carried out at elevated temperatures (140-170°C) and pressures (0.3-1 MPa).[17][19] The resulting crude benzoic acid is then purified by distillation or recrystallization.[17] Sodium benzoate is subsequently produced by neutralizing benzoic acid with sodium hydroxide.[5][20][21]

Benzoates as Food Preservatives

Sodium benzoate is a widely used food preservative with the E number E211.[5] It is most effective in acidic foods such as carbonated drinks, fruit juices, jams, pickles, and salad dressings.[5][8] In these acidic environments, sodium benzoate is converted to its active form, benzoic acid, which exerts its antimicrobial effects.[5] The U.S. Food and Drug Administration (FDA) limits the concentration of sodium benzoate as a food preservative to 0.1% by weight.[5]

Analytical Methodologies for Benzoate Quantification

Accurate quantification of benzoate compounds in various matrices is essential for quality control, regulatory compliance, and research. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[22][23][24]

Data Presentation: Typical Benzoate Concentrations in Natural Sources

| Source | Concentration (mg/kg) | Reference(s) |

| Cranberries | up to 4700 | [25] |

| Blueberries | up to 1300 | |

| Cinnamon | 335 | |

| Jujube (Junzao cultivar) | 144.4 | [26] |

| Cottage Cheese | 90 | |

| Sheep Yoghurt | 43.26 | [11] |

| Goat Yoghurt | 21.31 | [11] |

| Cow Yoghurt | 13.38 | [11] |

| Cranberry Juice (10% Brix) | ~100 (100 ppm) | [27] |

| Fresh Cranberry Juice | ~41 (free), ~178 (total) | [28] |

| Cranberry Puree | 1222 (122.2 mg%) | [29] |

Experimental Protocol: Quantification of Benzoates by HPLC

This protocol provides a general framework for the analysis of benzoates in food matrices.

Step 1: Sample Preparation and Extraction

The goal of this step is to efficiently extract benzoate compounds from the sample matrix while minimizing interferences.

-

For liquid samples (e.g., fruit juices, sodas):

-

Accurately weigh approximately 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of an acetonitrile/ammonium acetate buffer solution. The buffer helps to maintain a stable pH and improve the solubility of the benzoates.

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at 5000 rpm for 10 minutes to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could damage the HPLC column.[24]

-

-

For solid or semi-solid samples (e.g., jams, cheese):

-

Accurately weigh approximately 1-5 g of the homogenized sample into a blender or stomacher bag.

-

Add a known volume of extraction solvent (e.g., acetonitrile/ammonium acetate buffer) in a 1:5 ratio (sample:solvent).

-

Homogenize for 2-3 minutes.

-

Transfer the homogenate to a centrifuge tube and proceed with centrifugation and filtration as described for liquid samples.[24]

-

Step 2: HPLC Analysis

This step involves the separation and detection of the extracted benzoates.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of benzoates.

-

Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., acetate or phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., methanol or acetonitrile) is typical. The acidic mobile phase ensures that benzoic acid is in its undissociated form, leading to better retention and peak shape on a C18 column.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at approximately 225-230 nm is suitable for benzoic acid.[30][31]

-

Quantification: A calibration curve is constructed by injecting a series of standard solutions of known benzoate concentrations. The concentration of benzoate in the sample is determined by comparing its peak area to the calibration curve.

Step 3: Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following should be incorporated:

-

Spike and Recovery: A known amount of benzoate standard is added to a sample (spiking) before extraction. The percentage of the added standard that is detected (recovery) is calculated to assess the efficiency of the extraction method. Recoveries between 80-120% are generally considered acceptable.

-

Method Blank: An extraction is performed without any sample to ensure that there is no contamination from the reagents or labware.

-

Replicate Injections: Each sample and standard should be injected at least in duplicate to assess the precision of the HPLC system.

Caption: A typical workflow for the quantification of benzoates using HPLC.

Conclusion

Benzoate compounds are a fascinating class of molecules with a dual identity: they are both naturally occurring metabolites with important biological functions and widely used industrial chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the diverse sources of benzoates is essential. This knowledge is critical for accurately interpreting analytical data, ensuring regulatory compliance, and appreciating the complex interplay between natural and synthetic compounds in the products we encounter daily. The methodologies outlined in this guide provide a robust framework for the reliable quantification of benzoates, contributing to the scientific integrity of research and development in this field.

References

-

Sodium benzoate - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Nowak, A., & Czyż, H. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1453. Retrieved January 24, 2026, from [Link]

-

Bristol University. (2023). Benzoic Acid. Molecule of the Month. Retrieved January 24, 2026, from [Link]

-

Tenger Chemical. (2024). Sources and Origins of Sodium Benzoate in Food and Industry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Naturally occurring benzoic, sorbic, and propionic acid in vegetables. Retrieved January 24, 2026, from [Link]

-

Larson, J. E., et al. (2021). Effects of administration of exogenous estradiol benzoate on follicular, luteal, and uterine hemodynamics in beef cows. Animal Reproduction Science, 234, 106817. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN1887845A - Granular sodium benzoate and its production process.

-

Healthline. (2023). Sodium Benzoate: Uses, Dangers, and Safety. Retrieved January 24, 2026, from [Link]

-

Centre for Food Safety. (n.d.). Benzoic Acid in Milk. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved January 24, 2026, from [Link]

-

Snowhite Chemical Co.,LTD. (n.d.). Industrial preparation method of benzoic acid. Retrieved January 24, 2026, from [Link]

-

del Olmo, A., Calzada, J., & Nuñez, M. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition, 57(14), 3084–3103. Retrieved January 24, 2026, from [Link]

-

NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved January 24, 2026, from [Link]

-

IMR Press. (n.d.). Determination of benzoic acid content of dairy products consumed in Turkey. Retrieved January 24, 2026, from [Link]

-

MDPI. (2023). Administration of Estradiol Benzoate Enhances Ovarian and Uterine Hemodynamics in Postpartum Dairy Buffaloes. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US3631204A - Preparation of benzoic acid from toluene.

-

ResearchGate. (n.d.). Determination of Benzoic Acid in Cranberry (Vaccinium Macrocarpon Ait) by Hplc with Using Different Extraction Methods. Retrieved January 24, 2026, from [Link]

-

FruitFast. (n.d.). Benzoic Acid Derivatives: Natural Antioxidants and Preservatives. Retrieved January 24, 2026, from [Link]

-

Frontiers. (2021). Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium. Retrieved January 24, 2026, from [Link]

-

Czech Journal of Food Sciences. (n.d.). Benzoic acid in some milk products from the market in the Czech Republic. Retrieved January 24, 2026, from [Link]

-

Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83–97. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products. Retrieved January 24, 2026, from [Link]

-

Longdom Publishing. (n.d.). Benzoate Uses as Food Preservatives. Retrieved January 24, 2026, from [Link]

-

Jawandha, S. K., et al. (2019). Effect of sodium benzoate application on quality and enzymatic changes of pear fruits during low temperature. Journal of Food Science and Technology, 56(6), 3147–3155. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Separation, Characterization, and Quantitation of Benzoic and Phenolic Antioxidants in American Cranberry Fruit by GC−MS. Retrieved January 24, 2026, from [Link]

-

Goren, A. C., et al. (2015). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. Food Chemistry, 175, 273–279. Retrieved January 24, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Sodium Benzoate Method. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Surveillance of the Naturally Derived Benzoic Acid Levels in Fruits and Fruit Products, and Comparison of Analytical Methods. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Effect of exogenous estradiol Benzoate on uterine blood flow in postpartum dairy cows. Retrieved January 24, 2026, from [Link]

-

United Nations University. (n.d.). Purification of Benzoic acid from Cranberry juice using Nanofiltration Technique. Retrieved January 24, 2026, from [Link]

-

ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Retrieved January 24, 2026, from [Link]

-

Entrepreneur India. (2023). Sodium Benzoate Production: A Beginner's Roadmap to Success. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (2021). Effect on Benzoic Acid Production of Yoghurt Culture and the Temperatures of Storage and Milk Heat Treatment in Yoghurts from Cow, Goat and Sheep Milk. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. Retrieved January 24, 2026, from [Link]

-

KEGG PATHWAY Database. (n.d.). Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved January 24, 2026, from [Link]

-

Academia.edu. (n.d.). benzoic acid as a natural compound in milk and milk products. Retrieved January 24, 2026, from [Link]

-

Science Signpost Publishing Inc. (2019). Determination of Benzoic Acid in Cranberry (Vaccinium Macrocarpon Ait) by Hplc with Using Different Extraction Methods. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved January 24, 2026, from [Link]

-

Green Llama Clean. (n.d.). Sodium Benzoate: Comprehensive Overview & Uses. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Retrieved January 24, 2026, from [Link]

-

Ukrainian Food Journal. (n.d.). Characteristics of changes of the chemical composition of cranberry marsh in the process of obtaining puree. Retrieved January 24, 2026, from [Link]

-

Frontiers. (2023). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Retrieved January 24, 2026, from [Link]

Sources

- 1. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium benzoate - Wikipedia [en.wikipedia.org]

- 6. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 7. fruitfast.com [fruitfast.com]

- 8. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 10. Czech Journal of Food Sciences: Benzoic acid in some milk products from the market in the Czech Republic [cjfs.agriculturejournals.cz]

- 11. Effect on Benzoic Acid Production of Yoghurt Culture and the Temperatures of Storage and Milk Heat Treatment in Yoghurts from Cow, Goat and Sheep Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 15. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. snowhitechem.com [snowhitechem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. CN1887845A - Granular sodium benzoate and its production process - Google Patents [patents.google.com]

- 21. greenllamaclean.com [greenllamaclean.com]

- 22. njlabs.com [njlabs.com]

- 23. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 24. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. naro.go.jp [naro.go.jp]

- 28. researchgate.net [researchgate.net]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. researchgate.net [researchgate.net]

- 31. ss-pub.org [ss-pub.org]

Methodological & Application

Application Notes and Protocols for Magnesium Dibenzoate as a Corrosion Inhibitor for Steel

Introduction: A Novel Approach to Steel Protection

The relentless pursuit of effective and environmentally benign corrosion inhibitors is a cornerstone of materials science and engineering. While various organic and inorganic compounds have been investigated, metal salts of carboxylic acids, particularly benzoates, have demonstrated significant promise in the protection of mild steel. This document provides a detailed technical guide on the application of magnesium dibenzoate as a corrosion inhibitor for steel, targeting researchers, scientists, and professionals in materials development. This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, ensuring a robust and reproducible approach to corrosion inhibition studies.

The Mechanistic Landscape: How Benzoates Protect Steel

The primary mechanism by which benzoate compounds inhibit the corrosion of steel is through anodic inhibition . This process involves the adsorption of benzoate anions (C₆H₅COO⁻) onto the steel surface, particularly at anodic sites where iron oxidation (Fe → Fe²⁺ + 2e⁻) occurs. This adsorption forms a protective, monomolecular film that acts as a physical barrier, impeding the dissolution of iron and stifling the corrosion process.

Several key factors govern the efficacy of this protective film:

-

The Role of Oxygen: The presence of dissolved oxygen is crucial for the inhibitive action of benzoates. Oxygen facilitates the repair and maintenance of the protective oxide layer on the steel surface, which is stabilized by the adsorbed benzoate film[1]. In deaerated solutions, the effectiveness of benzoate inhibitors is significantly reduced.

-

Adsorption Isotherm: The adsorption of benzoate on the steel surface typically follows the Langmuir adsorption isotherm. This indicates the formation of a monolayer of the inhibitor on the metal surface.

-

pH of the Medium: The pH of the corrosive environment plays a critical role. Benzoate inhibitors are most effective in neutral to slightly alkaline conditions. In acidic solutions (pH below 6), the protective film tends to break down, rendering the inhibitor ineffective[1].

The Influence of the Cation: A Synergistic Effect

While the benzoate anion is the primary inhibiting species, the associated cation can significantly influence the overall protective performance. Studies on various metal benzoates, including sodium, potassium, lithium, zinc, and magnesium, have shown that they all possess inhibitive properties for mild steel[1]. Research on calcium benzoate has suggested that bivalent cations can enhance the inhibitive properties of the anion. The magnesium cation (Mg²⁺) in this compound is hypothesized to contribute to the protective mechanism in the following ways:

-

Enhanced Film Stability: The divalent magnesium ion may act as a bridging agent between adsorbed benzoate anions, leading to a more densely packed and stable protective film.

-

Formation of Magnesium Hydroxide: In the alkaline microenvironment that can develop at cathodic sites on the corroding steel surface, the precipitation of magnesium hydroxide (Mg(OH)₂) could provide an additional barrier layer, further impeding the corrosion process.

Experimental Protocols: A Guide to Evaluation

This section outlines detailed protocols for the preparation, application, and evaluation of this compound as a corrosion inhibitor for steel.

Preparation of Inhibitor Solutions and Steel Specimens

Protocol 1: Preparation of this compound Solutions

-

Reagents and Materials:

-

This compound (C₁₄H₁₀MgO₄) powder

-

Deionized or distilled water

-

Corrosive medium (e.g., 3.5% NaCl solution to simulate a marine environment)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Calculate the required mass of this compound to prepare a stock solution of a desired molarity (e.g., 0.1 M).

-

Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Transfer the powder to a volumetric flask of the appropriate volume.

-

Add a portion of the desired solvent (deionized water or the corrosive medium) to the flask and dissolve the powder using a magnetic stirrer.

-

Once fully dissolved, bring the solution to the final volume with the solvent.

-

Prepare a series of working solutions of varying concentrations (e.g., 10⁻⁵ M to 10⁻² M) by serial dilution of the stock solution.

-

Measure and record the pH of each solution. If necessary, adjust the pH to the desired range (typically neutral to slightly alkaline) using dilute NaOH or HCl.

-

Protocol 2: Preparation of Mild Steel Specimens

-

Materials:

-

Mild steel coupons of a defined surface area (e.g., 1 cm x 1 cm)

-

Silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit)

-

Polishing cloth and polishing alumina or diamond paste (optional, for electrochemical studies)

-

Acetone or ethanol

-

Deionized water

-

Ultrasonic bath

-

Hot air dryer

-

-

Procedure:

-

Mechanically grind the steel coupons with successively finer grades of SiC paper to achieve a uniform and smooth surface finish. For certain applications, a mirror-like finish can be obtained by polishing with alumina or diamond paste. The surface preparation can significantly impact the required inhibitor concentration[2].

-

Thoroughly degrease the polished specimens by ultrasonic cleaning in acetone or ethanol for 5-10 minutes.

-

Rinse the specimens with deionized water.

-

Dry the specimens using a hot air dryer and store them in a desiccator until use to prevent atmospheric corrosion.

-

Evaluation of Inhibition Performance

Protocol 3: Weight Loss Measurement (Gravimetric Method)

This method provides a straightforward and reliable measure of the overall corrosion rate.

-

Procedure:

-

Accurately weigh the prepared steel specimens to four decimal places (W₁).

-

Immerse the specimens in the corrosive medium with and without different concentrations of this compound for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

-

After the immersion period, retrieve the specimens.

-

Remove the corrosion products by carefully cleaning the specimens in a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor like hexamine) according to ASTM G1 standard.

-

Rinse the cleaned specimens with deionized water and acetone, and then dry them.

-

Accurately weigh the cleaned and dried specimens (W₂).

-

Calculate the weight loss (ΔW = W₁ - W₂).

-

The corrosion rate (CR) in mm/year can be calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

-

The inhibition efficiency (IE%) can be calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Protocol 4: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode electrochemical cell is used, with the steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Potentiodynamic Polarization:

-

Allow the working electrode to reach a stable open-circuit potential (OCP) in the test solution (typically for 30-60 minutes).

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Plot the logarithm of the current density (log i) versus the potential (E).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

The inhibition efficiency (IE%) is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

The impedance data is often represented as Nyquist and Bode plots.

-

The data can be fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

An increase in the Rct value in the presence of the inhibitor indicates a higher resistance to corrosion.

-

The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

-

Surface Analysis Techniques

Protocol 5: Surface Characterization

These techniques provide visual and compositional information about the protective film formed on the steel surface.

-

Scanning Electron Microscopy (SEM):

-

Examine the morphology of the steel surface before and after immersion in the corrosive medium with and without the inhibitor.

-

In the presence of an effective inhibitor, the surface should show significantly less corrosion damage (pitting, uniform corrosion) compared to the uninhibited sample.

-

-

Energy Dispersive X-ray Spectroscopy (EDS):

-

Often coupled with SEM, EDS provides elemental analysis of the surface.

-

The presence of carbon and oxygen peaks corresponding to the benzoate molecule on the inhibited steel surface can confirm the adsorption of the inhibitor. An increased magnesium signal may also be detectable.

-

Data Presentation and Visualization

Quantitative Data Summary

| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) - Weight Loss | icorr (µA/cm²) | Inhibition Efficiency (IE%) - Polarization | Rct (Ω·cm²) | Inhibition Efficiency (IE%) - EIS |

| 0 (Blank) | |||||||

| 10⁻⁵ | |||||||

| 10⁻⁴ | |||||||

| 10⁻³ | |||||||

| 10⁻² |

Note: This table should be populated with experimental data.

Visualizing the Inhibition Mechanism and Workflow

Caption: Mechanism of steel corrosion inhibition by this compound.

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Concluding Remarks and Future Directions

This compound presents itself as a promising, environmentally acceptable corrosion inhibitor for steel. The protocols and theoretical framework provided in this guide offer a comprehensive starting point for its evaluation and application. Future research should focus on optimizing the inhibitor concentration in various corrosive environments, studying its performance at elevated temperatures, and investigating its synergistic effects with other corrosion inhibitors. Furthermore, its incorporation into protective coatings could offer a long-term and robust solution for the protection of steel structures.

References

-

Wormwell, F., & Mercer, A. D. (1952). Sodium benzoate and other metal benzoates as corrosion-inhibitors in water and in aqueous solutions. Journal of Applied Chemistry, 2(3), 150-160. [Link]

-

International Magnesium Association. (n.d.). Fabrication & Finishing. Retrieved from [Link]

-

Applied Science. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing [Video]. YouTube. [Link]

-

Zinola, C. F., & Guiamet, P. S. (2005). Inhibition of steel corrosion by calcium benzoate adsorption in nitrate solutions. Corrosion Science, 47(2), 369-383. [Link]

-

Gholami, M., & Danaee, I. (2017). Chromate-Free Corrosion Protection Strategies for Magnesium Alloys—A Review. Coatings, 7(12), 209. [Link]

- Lamaka, S. V., Zheludkevich, M. L., & Ferreira, M. G. S. (2017). EP3156518A1 - Corrosion inhibitor composition for magnesium or magnesium alloys.

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Corrosion Inhibition of Carbon Steel by Sodium Benzoate in 3% by weight NaCl Solution. ResearchGate. [Link]

-

Total Materia. (n.d.). Protective Coatings for Magnesium Alloys: Part One. Retrieved from [Link]

-

Kim, J. S., & Kim, J. G. (2018). Effect of Zn/Al Cation Ratio on Corrosion Inhibition Capabilities of Hydrotalcites Containing Benzoate Against Carbon Steel. Journal of the Korean Electrochemical Society, 21(1), 1-8. [Link]

-

Tôn Nam Kim. (2025, April 14). MAGNESIUM-COATED STEEL: THE ULTIMATE CORROSION-RESISTANT SOLUTION FOR COASTAL CONSTRUCTION PROJECTS. Retrieved from [Link]

-

Brasher, D. M., & Mercer, A. D. (1955). Comparative Study of Factors Influencing the Action Of Corrosion Inhibitors for Mild Steel in Neutral Solution: I. Sodium Benzoate. Transactions of the Faraday Society, 51, 803-812. [Link]

-

Li, L., et al. (2023). Corrosion and Protection of Magnesium Alloys: Recent Advances and Future Perspectives. Materials, 16(15), 5363. [Link]

-

Ade-Onojobi, A., et al. (2022). Electrochemical Assessment of Ammonium Benzoate as Corrosion Inhibitor of Mild Steel in 0.5M HCl Solution: Solanum Tuberosum Extract as Surfactant. Key Engineering Materials, 919, 59-70. [Link]

-

Nishihara, H., et al. (2021). Influence of metal cations on inhibitor performance of gluconates in the corrosion of mild steel in fresh water. ResearchGate. [Link]

-

Gray, J. E., & Luan, B. (2002). Protective coatings on magnesium and its alloys — a critical review. Journal of Alloys and Compounds, 336(1-2), 88-113. [Link]

Sources

Application Notes and Protocols for Magnesium Dibenzoate in Controlled-Release Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of magnesium dibenzoate in the formulation of controlled-release oral solid dosage forms. Leveraging established principles of pharmaceutical science and drawing analogies from well-characterized hydrophobic lubricants, these notes offer a framework for researchers to explore the potential of this compound as a release-retarding excipient.

Introduction: The Emerging Role of Hydrophobic Excipients in Controlled Drug Release

Controlled-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate, thereby maintaining a constant drug concentration in the bloodstream for a prolonged period.[1][2] This approach offers numerous advantages, including reduced dosing frequency, improved patient compliance, and minimized side effects.[3] The formulation of such systems often relies on a matrix that governs the rate of drug dissolution and diffusion.

While hydrophilic polymers are commonly employed to form these matrices, hydrophobic excipients are gaining increasing attention for their ability to modulate drug release, particularly for highly water-soluble drugs.[4] this compound, the magnesium salt of benzoic acid, is a water-insoluble compound with properties that suggest its potential as a functional excipient in this domain. Although its primary use in pharmaceuticals has been as a lubricant in tablet and capsule manufacturing, its inherent hydrophobicity presents an opportunity for its application as a release-retarding agent.[5]

This guide will delineate the physicochemical properties of this compound, propose a mechanism for its action in controlled-release systems based on established principles, and provide detailed protocols for the formulation and evaluation of controlled-release tablets incorporating this excipient.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in pharmaceutical formulations.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [6] |

| Synonyms | Magnesium Salt of Benzoic Acid, Benzoic Acid Magnesium Salt | [6] |

| CAS Number | 553-70-8 | [6][7] |

| Molecular Formula | C₁₄H₁₀MgO₄ | [6][7] |

| Molecular Weight | 266.53 g/mol | [7][8] |

| Appearance | White crystalline powder | [6][9] |

| Melting Point | Approximately 200°C | [9][10] |

| Solubility | Soluble in alcohol, sparingly soluble in water. | [9] |

Proposed Mechanism of Action in Controlled-Release Systems

While direct studies on this compound as a primary release-controlling agent are not extensively available, its mechanism can be inferred from its hydrophobic nature, drawing parallels with the well-documented effects of magnesium stearate.[11][12][13]

When incorporated into a tablet matrix, particularly a hydrophilic one, this compound is hypothesized to function as a hydrophobic barrier. This action is predicated on the following principles:

-

Formation of a Hydrophobic Film: During the blending process, particles of this compound can coat the surfaces of the active pharmaceutical ingredient (API) and other excipients. This creates a fine, water-repellent film around the particles.[12]

-

Reduced Water Penetration: This hydrophobic barrier impedes the penetration of water into the tablet matrix. In hydrophilic matrix systems, water penetration is the initial step that leads to polymer swelling and subsequent drug release. By slowing this process, this compound can effectively delay the onset and reduce the rate of drug dissolution.[13]

-

Increased Tortuosity: The presence of insoluble this compound particles within the matrix increases the tortuosity of the diffusion path for the dissolved drug. This means the drug molecules have to travel a longer and more complex path to be released from the tablet, thereby slowing down the overall release rate.[14]

-

Concentration-Dependent Effect: The magnitude of the release-retarding effect is expected to be directly proportional to the concentration of this compound in the formulation. Higher concentrations will lead to a more extensive hydrophobic network and a more pronounced delay in drug release.

This proposed mechanism is supported by numerous studies on magnesium stearate, which demonstrate its ability to prolong drug liberation time due to its hydrophobic properties.[11][12]

Experimental Protocols

The following protocols provide a comprehensive framework for the development and evaluation of controlled-release tablets using this compound.

Pre-formulation Studies: Drug-Excipient Compatibility

Prior to formulation, it is crucial to establish the compatibility of this compound with the chosen API and other excipients.[15]

Objective: To assess any potential physical or chemical interactions between this compound and the API.

Methodology:

-

Prepare binary mixtures of the API and this compound in a 1:1 ratio.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).

-

Analyze the samples at regular intervals using techniques such as:

-

Differential Scanning Calorimetry (DSC): To detect any changes in melting points or the appearance of new peaks, which could indicate an interaction.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the characteristic peaks of the API and excipient.

-

X-Ray Powder Diffraction (XRPD): To assess any changes in the crystalline structure of the components.

-

Formulation Development of Controlled-Release Tablets

This protocol outlines the development of a hydrophilic matrix tablet where this compound is used to modulate the drug release profile.

Materials:

-

Active Pharmaceutical Ingredient (API): A model drug with moderate to high water solubility is recommended to effectively evaluate the release-retarding properties of this compound.

-

Hydrophilic Polymer: Hydroxypropyl methylcellulose (HPMC) is a suitable choice due to its widespread use and well-understood properties in forming hydrophilic matrices.[16]

-

Filler/Binder: Microcrystalline cellulose (MCC) or lactose.

-

Glidant: Colloidal silicon dioxide.

-

This compound: As the release-retarding agent and lubricant.

Hypothetical Formulations:

The following table provides a starting point for formulation development, with varying concentrations of this compound to study its effect on drug release.

| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) | Formulation F4 (% w/w) |

| API | 30 | 30 | 30 | 30 |

| HPMC K100M | 30 | 30 | 30 | 30 |

| Microcrystalline Cellulose | 38 | 35 | 30 | 25 |

| This compound | 1 | 4 | 9 | 14 |

| Colloidal Silicon Dioxide | 1 | 1 | 1 | 1 |

| Total | 100 | 100 | 100 | 100 |

Manufacturing Process: Direct Compression

Direct compression is a preferred method for its simplicity and cost-effectiveness.

Caption: Direct Compression Workflow for Tablet Manufacturing.

Characterization of Controlled-Release Tablets

A comprehensive evaluation of the manufactured tablets is essential to ensure they meet the required quality attributes.

4.4.1. Physical Characterization:

-

Appearance: Visual inspection for any defects.

-

Weight Variation: According to USP <905>.

-

Hardness: Using a calibrated hardness tester.

-

Friability: According to USP <1216>.

-

Thickness and Diameter: Using a calibrated micrometer.

4.4.2. In Vitro Dissolution Studies:

This is the most critical test to evaluate the controlled-release performance.

Caption: In Vitro Dissolution Testing Workflow.

Expected Outcomes and Data Interpretation

The varying concentrations of this compound are expected to have a significant impact on the drug release profile.

Expected Drug Release Profiles:

| Time (hours) | Formulation F1 (1% Mg Dibenzoate) % Released | Formulation F2 (4% Mg Dibenzoate) % Released | Formulation F3 (9% Mg Dibenzoate) % Released | Formulation F4 (14% Mg Dibenzoate) % Released |

| 1 | 25-35 | 20-30 | 15-25 | 10-20 |

| 4 | 50-65 | 45-60 | 35-50 | 30-45 |

| 8 | 75-90 | 70-85 | 60-75 | 50-65 |

| 12 | > 90 | 85-100 | 75-90 | 65-80 |

| 24 | - | - | > 90 | 80-95 |

Interpretation:

It is anticipated that as the concentration of this compound increases, the rate of drug release will decrease. Formulation F1, with the lowest concentration, is expected to exhibit the fastest release, while Formulation F4 will likely show the most sustained release profile. This data will allow for the selection of an optimal concentration of this compound to achieve the desired target release profile for a specific therapeutic application.

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, opportunity as a functional excipient in the design of controlled-release drug delivery systems. Its hydrophobic nature, analogous to that of magnesium stearate, suggests a clear mechanism by which it can retard the release of active pharmaceutical ingredients from a tablet matrix. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate and harness the potential of this compound.

Further studies are warranted to fully elucidate its performance in various types of controlled-release systems, including both hydrophilic and hydrophobic matrices, and with a wider range of APIs. Comparative studies against established lubricants and release-retarding agents would also be invaluable in positioning this compound within the pharmaceutical excipient landscape. Through such diligent investigation, this compound may prove to be a valuable tool for formulators seeking to achieve precise and reliable controlled drug release.

References

- Rahman, Z., & Khan, M. A. (2006). Evaluation of hydrophobic materials as matrices for controlled-release drug delivery. AAPS PharmSciTech, 7(1), E21.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62371, Magnesium Benzoate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14619651, this compound. Available at: [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. CUTM Courseware.

- Uzunović, A., & Vranić, E. (2007). Effect of magnesium stearate concentration on dissolution properties of ranitidine hydrochloride coated tablets. Bosnian journal of basic medical sciences, 7(3), 279–283.

-

CD Formulation. Magnesium,dibenzoate. Available at: [Link]

- Padsalgi, A., & Shabaraya, A. R. (2019). A review on controlled drug delivery system. International Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1-8.

-

LFA Tablet Presses. Lubricant Concentration For Pharmaceutical Preparations. Available at: [Link]

- Moreton, R. C. (2024). Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms. Dissolution Technologies, 31(3), 122-128.

- Lee, B. J., Ryu, S. G., & Cui, J. H. (1999). A new experimental design method to optimize formulations focusing on a lubricant for hydrophilic matrix tablets. Journal of controlled release, 59(1), 67–76.

- Sutananta, W., Craig, D. Q., & Newton, J. M. (1995). The effects of different lubricants on the dissolution of sparingly soluble drugs from a direct compression formulation. European journal of pharmaceutics and biopharmaceutics, 41(5), 304-309.

- Colorcon. (2010). Modulation of drug release from hydrophilic matrices. Pharmaceutical Technology, 34(3), 52-59.

-

International Journal of Creative Research Thoughts. Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available at: [Link]

- Narang, A. S., & Desai, D. (2012). Impact of excipient interactions on solid dosage form stability. Pharmaceutical research, 29(10), 2660–2683.

- Bhowmik, D., Gopinath, H., Kumar, B. P., Duraivel, S., & Kumar, K. P. S. (2012). Controlled release drug delivery systems.

- Shah, R. B., Tawakkul, M. A., & Khan, M. A. (2008). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. AAPS PharmSciTech, 9(3), 739–746.

- Sahoo, J., & Murthy, P. N. (2016). Hydrophilic Matrix Tablets As Oral Controlled Drug Delivery Systems In 20th Century: A Review. International Journal of Advanced Research, 4(5), 1543-1554.

- Kállai-Szabó, N., Kállai-Szabó, B., Vraníková, B., Rácz, A., & Antal, I. (2023). Effect of lubricants on the properties of tablets compressed from varied size granules. Pharmaceutics, 15(1), 229.

- Uzunović, A., & Vranić, E. (2007). EFFECT OF MAGNESIUM STEARATE CONCENTRATION ON DISSOLUTION PROPERTIES OF RANITIDINE HYDROCHLORIDE COATED TABLETS. Bosnian Journal of Basic Medical Sciences, 7(3).

- Pillay, V., & Fassihi, R. (2000). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. AAPS PharmSci, 2(4), E29.

-

LFA Tablet Presses. Lubricant Concentration For Pharmaceutical Preparations. Available at: [Link]

- Nakamura, S., Sakamoto, T., Ito, T., & Yuasa, H. (2016). Preparation of Controlled-Release Fine Particles Using a Dry Coating Method. AAPS PharmSciTech, 17(5), 1164–1172.

- Basavaraj, B. V., & Deveswaran, R. (2013). Controlled release formulation of tramadol hydrochloride using hydrophilic and hydrophobic matrix system. International journal of pharmacy and pharmaceutical sciences, 5(2), 586-591.

- Pop, A. L., Crișan, S., Muntean, D. L., Vlase, L., & Bodoki, E. (2020). New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone. Polymers, 12(11), 2596.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Magnesium Stearate's Impact on Drug Release and Tablet Disintegration. Available at: [Link]

- Zarmpi, P., Flanagan, T., Meehan, E., Mann, J., & Fotaki, N. (2020). Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. AAPS journal, 22(4), 75.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. lfatabletpresses.com [lfatabletpresses.com]

- 6. A new experimental design method to optimize formulations focusing on a lubricant for hydrophilic matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lubrication potential of magnesium stearate studied on instrumented rotary tablet press - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets | MDPI [mdpi.com]

- 12. bjbms.org [bjbms.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

Application Notes & Protocols: Unlocking the Synergistic Potential of Magnesium Dibenzoate in Food Preservation

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: A New Paradigm in Food Preservation